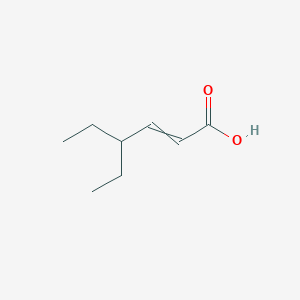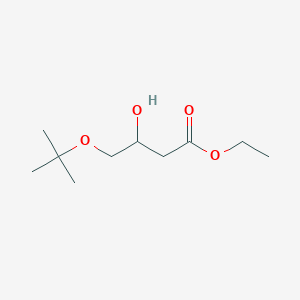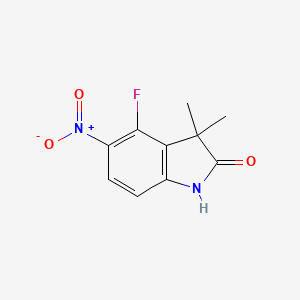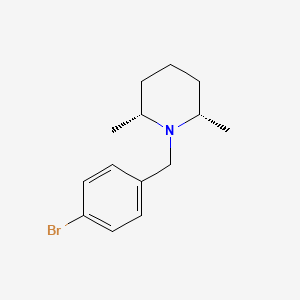
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 4-bromobenzyl group and two methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine typically involves the reaction of 4-bromobenzyl chloride with cis-2,6-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include amines and alcohols.
科学的研究の応用
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
類似化合物との比較
Similar Compounds
Benzyl bromide: Similar structure but lacks the piperidine ring and methyl groups.
4-Bromobenzyl chloride: Similar structure but with a chloride instead of a bromide.
1-(4-Chlorobenzyl)-cis-2,6-dimethylpiperidine: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H20BrN |
|---|---|
分子量 |
282.22 g/mol |
IUPAC名 |
(2R,6S)-1-[(4-bromophenyl)methyl]-2,6-dimethylpiperidine |
InChI |
InChI=1S/C14H20BrN/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3/t11-,12+ |
InChIキー |
PIGIKHPZCSTRDF-TXEJJXNPSA-N |
異性体SMILES |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)Br)C |
正規SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


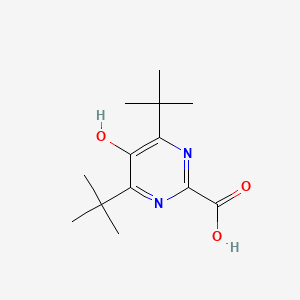
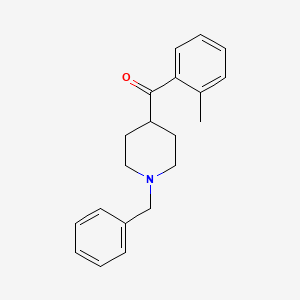
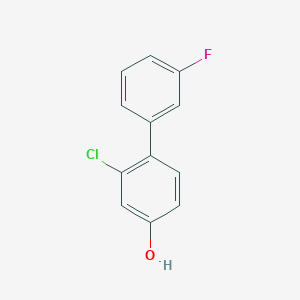
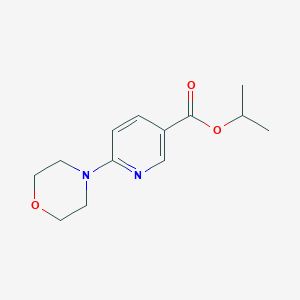
![Imidazo[1,5-a]pyrazine-1-carbonitrile,5,6,7,8-tetrahydro-3-(trifluoromethyl)-](/img/structure/B8526529.png)
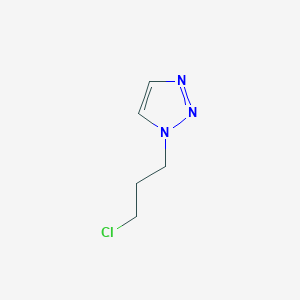
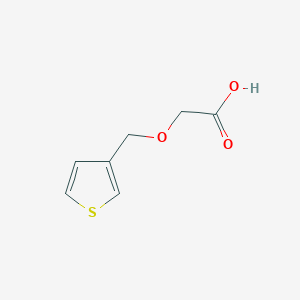
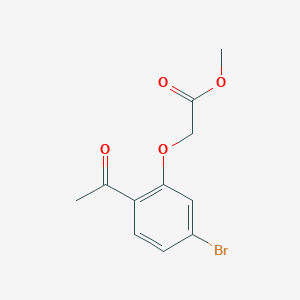
![6-Chloro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8526562.png)
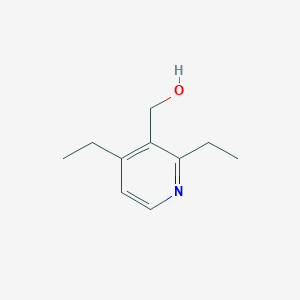
![9-Methyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B8526584.png)
